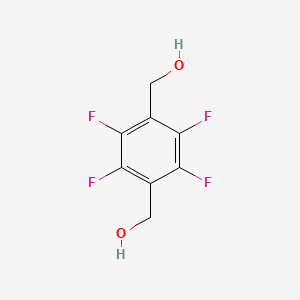

2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h13-14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHKGYDQOGCLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)CO)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399296 | |

| Record name | 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92339-07-6 | |

| Record name | 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3,5,6-tetrafluoro-1,4-phenylene)dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, a key intermediate in the synthesis of pyrethroid pesticides such as tefluthrin and perfluthrin.[1][2] The introduction of fluorine atoms into the benzenedimethanol scaffold significantly alters the molecule's properties, enhancing metabolic stability and lipophilicity, which are crucial in the development of pharmaceuticals and agrochemicals. This document provides a comparative overview of common synthetic methodologies, detailed experimental protocols, and quantitative data to aid researchers in their synthetic efforts.

Introduction to Fluorinated Aromatic Diols

Fluorinated aromatic diols are a class of compounds featuring hydroxyl groups and fluorine atoms attached to an aromatic core. The presence of fluorine, the most electronegative element, withdraws electron density from the aromatic ring, increasing the compound's stability and resistance to oxidation. The carbon-fluorine bond is the strongest in organic chemistry, contributing to the thermal and chemical robustness of these molecules.[3] These properties make fluorinated compounds like this compound valuable in medicinal chemistry and materials science.[3]

Primary Synthetic Pathways

Several synthetic routes to this compound have been established, primarily involving the reduction of tetrafluoroterephthalic acid derivatives or the functionalization of a tetrafluorobenzene core.

Route 1: Reduction of 2,3,5,6-Tetrafluoroterephthaloyl Chloride

One common and efficient method involves the reduction of 2,3,5,6-tetrafluoroterephthaloyl chloride. This approach utilizes a hydroboron reducing agent, such as sodium borohydride, often with a catalyst.

Caption: Reduction of 2,3,5,6-Tetrafluoroterephthaloyl Chloride.

A patented method describes the reduction of 2,3,5,6-tetrafluoroterephthaloyl chloride with sodium borohydride in a solvent under iodine catalysis to yield the target compound.[1]

Route 2: Chloromethylation of 1,2,4,5-Tetrafluorobenzene and Subsequent Hydrolysis

This two-step process begins with the chloromethylation of 1,2,4,5-tetrafluorobenzene to form an intermediate, which is then hydrolyzed to produce the final diol.

Caption: Synthesis via Chloromethylation and Hydrolysis.

This method offers the advantage of avoiding potentially hazardous reducing agents but involves the handling of corrosive acids.[4]

Route 3: Multi-step Synthesis from 2,3,5,6-Tetrafluoro-1,4-terephthalonitrile

A more complex route starts with 2,3,5,6-tetrafluoro-1,4-terephthalonitrile and proceeds through alcoholysis and ester reduction steps.

Caption: Multi-step Synthesis Workflow.

This pathway involves multiple transformations, offering opportunities for purification at intermediate stages.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic routes based on available literature.

Table 1: Reduction of 2,3,5,6-Tetrafluoroterephthaloyl Chloride [1]

| Reactant | Moles | Mass |

| 2,3,5,6-Tetrafluoroterephthaloyl chloride | 0.0990 mol | 27.5 g |

| Sodium borohydride | 0.1980 mol | 7.6 g |

| Iodine | 0.15 mmol | 0.04 g |

| Chlorobenzene (solvent) | - | 126.5 g |

| Product Yield | - | - |

Note: The provided source describes multiple embodiments with slight variations in reactant amounts.

Table 2: Chloromethylation of 1,2,4,5-Tetrafluorobenzene [4]

| Reactant | Moles | Mass/Volume |

| 1,2,4,5-Tetrafluorobenzene | 0.2 mole | 30 g |

| Paraformaldehyde | - | 12.5 g |

| Sulfuric Acid (90%) | - | 120 g |

| Zinc Chloride | - | 1.5 g |

| Chlorosulfonic Acid | - | 47 g |

| Intermediate Yield | - | - |

Table 3: Hydrolysis of 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride [4]

| Reactant | Molar/Weight Ratio |

| Alkali : Intermediate | 2-3 : 1 (mol) |

| Water : Intermediate | 4-6 : 1 (weight) |

| Ethanol : Intermediate | 1-2 : 1 (weight) |

| Product Yield | - |

Detailed Experimental Protocols

Protocol 1: Reduction of 2,3,5,6-Tetrafluoroterephthaloyl Chloride[1]

-

Reaction Setup: In a 250 mL four-neck flask equipped with a thermometer, condenser, and nitrogen protection, add 7.6 g (0.1980 mol) of sodium borohydride and 41.3 g of chlorobenzene.

-

Addition of Reactants: Heat the mixture to 60°C. A solution of 27.5 g (0.0990 mol) of 2,3,5,6-tetrafluoroterephthaloyl chloride in 82.5 g of chlorobenzene is added dropwise over 0.5 hours.

-

Catalyst Addition: A mixed solution of 0.04 g (0.15 mmol) of iodine in 2.7 g of chlorobenzene is then added dropwise over 0.5 hours.

-

Reaction: The reaction mixture is incubated at 60°C for 15 hours.

-

Work-up: Cool the reaction to 50°C and add it dropwise to a 10% hydrochloric acid aqueous solution to adjust the pH to 1-2. Maintain this temperature for 0.5 hours. Subsequently, add a 30% aqueous solution of NaOH.

-

Isolation: The final product, this compound, is then isolated from the reaction mixture.

Protocol 2: Chloromethylation of 1,2,4,5-Tetrafluorobenzene[4]

-

Reaction Setup: In a 250 mL reaction flask, add 30 g (0.2 mole) of 1,2,4,5-tetrafluorobenzene, 12.5 g of paraformaldehyde, 120 g of 90% sulfuric acid, and 1.5 g of zinc chloride.

-

Addition of Chlorosulfonic Acid: While stirring at 50°C, add 47 g of chlorosulfonic acid dropwise over 2 hours.

-

Reaction: After the addition is complete, maintain the mixture at 60°C with stirring for 2 hours.

-

Isolation of Intermediate: Cool the reaction mixture and filter to obtain the intermediate, 2,3,5,6-tetrafluoro-1,4-benzenedibenzylchloride.

Protocol 3: Hydrolysis of 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride[4]

-

Reaction Mixture: Prepare a mixture of 2,3,5,6-tetrafluoro-1,4-benzenedibenzylchloride, an alkali (such as sodium carbonate or potassium carbonate), water, and ethanol. The molar ratio of alkali to the intermediate should be between 2:1 and 3:1. The weight ratio of water to the intermediate should be 4-6:1, and the weight ratio of ethanol to the intermediate should be 1-2:1.

-

Hydrolysis: Reflux the mixture for 6-10 hours to carry out the hydrolysis reaction.

-

Isolation: After the reaction is complete, the product, this compound, is collected from the reaction products.

This guide provides a comprehensive overview of the key synthetic strategies for this compound. Researchers and professionals in drug development can leverage this information to select the most suitable synthetic route based on available starting materials, equipment, and safety considerations. The detailed protocols and quantitative data serve as a valuable resource for the practical execution of these syntheses.

References

- 1. A kind of preparation method of 2,3,5,6-tetrafluoro-tere-phenylenedimethanol - Eureka | Patsnap [eureka.patsnap.com]

- 2. Preparation method of 2,3,5,6-tetrafluorohydrazine-1,4-benzene dimethanol - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound | 92339-07-6 | Benchchem [benchchem.com]

- 4. CN101973850B - Method for preparing this compound - Google Patents [patents.google.com]

- 5. CN103641686B - Synthetic method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. The information is intended to support research and development activities in medicinal chemistry, materials science, and chemical synthesis.

Core Properties

This compound, also known as (perfluoro-1,4-phenylene)dimethanol, is a fluorinated organic compound with the molecular formula C₈H₆F₄O₂.[1] The presence of four fluorine atoms on the benzene ring imparts unique chemical and physical properties compared to its non-fluorinated counterpart. These properties include enhanced thermal stability, metabolic resistance, and altered reactivity, making it a valuable building block in various scientific fields.[2]

The key physical and chemical properties of this compound are summarized in the table below. The compound is typically a white to off-white crystalline solid and is soluble in organic solvents like methanol and acetone, but sparingly soluble in water.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₄O₂ | [1] |

| Molecular Weight | 210.13 g/mol | [1][2][4] |

| CAS Number | 92339-07-6 | [1][2] |

| Appearance | White to off-white powder/crystal | [1][3] |

| Melting Point | 127.0 to 131.0 °C | [1][3] |

| Boiling Point | 256.0 ± 35.0 °C (Predicted at 760 mmHg) | [1][5] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [5] |

| Flash Point | 108.6 ± 25.9 °C (Predicted) | [5] |

| Solubility | Soluble in methanol; sparingly soluble in water. | [3] |

| InChI Key | SDHKGYDQOGCLQM-UHFFFAOYSA-N | [2] |

| Storage Temperature | Room temperature or 4°C; protect from light and moisture. | [3] |

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive collection of spectra is best obtained from dedicated databases, general information is provided below.

| Spectroscopy | Data Summary | Reference |

| ¹H NMR | Spectral data is available and conforms to the expected structure. | [6] |

| ¹³C NMR | Spectral data is available for structural confirmation. | [6] |

| IR | Infrared spectroscopy data is available. | [6] |

| MS | Mass spectrometry data is available for molecular weight and fragmentation pattern analysis. | [6] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been established. The most common methods involve the reduction of tetrafluoroterephthalic acid derivatives or the hydrolysis of di-halogenated precursors.[2]

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting two common pathways.

Caption: Common synthetic pathways to this compound.

Protocol 1: Synthesis via Reduction of a Diester Derivative [7]

This method involves the reduction of dimethyl 2,3,5,6-tetrafluoroterephthalate using potassium borohydride in the presence of a phase transfer catalyst.

-

Reaction Setup: In a reaction flask, add 300 mL of water, 0.5 g of a phase transfer catalyst (e.g., Tetrabutylammonium bromide), and 108 g of dimethyl 2,3,5,6-tetrafluoroterephthalate.

-

Heating: Warm the mixture to 45°C with stirring.

-

Addition of Reducing Agent: Slowly add a 20% aqueous solution of 52 g of potassium borohydride dropwise. Gas evolution will be observed.

-

Reaction: After the addition is complete, maintain the reaction at temperature for 4 hours.

-

Workup: Cool the reaction mixture to 20°C and acidify to pH 7 by dropwise addition of 5% HCl.

-

Isolation: Continue stirring for 30 minutes, then collect the resulting white solid by suction filtration. This yields the crude product.

-

Purification: The crude product can be purified by recrystallization from a methanol/water mixture (e.g., 60 wt% methanol) to yield refined this compound.[7]

Protocol 2: Synthesis via Chloromethylation and Hydrolysis [8]

This two-step method starts from 1,2,4,5-tetrafluorobenzene.

-

Step 1: Preparation of 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene

-

Reaction Setup: To a 250 mL reaction flask, add 30 g (0.2 mole) of 1,2,4,5-tetrafluorobenzene, 12.5 g of paraformaldehyde, 120 g of 90% sulfuric acid, and 1.5 g of zinc chloride.

-

Addition of Chlorosulfonic Acid: While stirring at 50°C, add 47 g of chlorosulfonic acid dropwise over 2 hours.

-

Reaction: After the addition, increase the temperature to 60°C and stir for an additional 2 hours.

-

Isolation: Cool the mixture and collect the intermediate product, 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene, by filtration.

-

-

Step 2: Hydrolysis to this compound

-

Reaction Setup: Prepare a mixture of the intermediate from Step 1, an alkali (e.g., sodium carbonate or potassium carbonate), water, and ethanol. The molar ratio of alkali to the intermediate should be 2-3:1. The weight ratio of water to the intermediate should be 4-6:1, and the weight ratio of ethanol to the intermediate should be 1-2:1.

-

Reaction: Heat the mixture to facilitate the hydrolysis reaction.

-

Isolation and Purification: After the reaction is complete, the final product, this compound, is collected from the reaction products, typically involving filtration and purification steps like recrystallization.

-

Applications in Research and Development

The unique properties conferred by the tetrafluorinated aromatic core make this compound a significant building block in several areas.

This compound serves as a fluorinated diol monomer in the synthesis of high-performance polymers.[9][10] The incorporation of the fluorinated moiety can enhance properties such as thermal stability, chemical resistance, and hydrophobicity in materials like polyesters and polyurethanes.

Caption: Role as a monomer in the synthesis of high-performance polymers.

In drug design, the introduction of fluorine atoms into a molecule can significantly improve its pharmacological profile.[2] Key benefits include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation and prolonging their half-life.[2]

-

Increased Lipophilicity: Fluorination can increase a molecule's ability to cross biological membranes, potentially improving bioavailability.[2]

-

Altered Binding Affinities: Fluorine can participate in unique non-covalent interactions, which can enhance the binding of a drug to its biological target.[2]

While not a drug itself, this compound is a valuable scaffold or intermediate for synthesizing more complex, fluorinated active pharmaceutical ingredients (APIs).

The compound is also an important raw material for the synthesis of other chemical products, such as tetrafluoroanisole and certain pyrethroid pesticides like heptafluorophenothrin.[1][3] It is also described as a metabolite of some pyrethroid pesticides, making it a useful marker in human exposure studies.[1][3]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a dry, well-ventilated place, protected from light and moisture.[1][3] Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.

References

- 1. This compound CAS#: 92339-07-6 [chemicalbook.com]

- 2. This compound | 92339-07-6 | Benchchem [benchchem.com]

- 3. This compound | 92339-07-6 [chemicalbook.com]

- 4. This compound | C8H6F4O2 | CID 4098835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:92339-07-6 | this compound | Chemsrc [chemsrc.com]

- 6. 1,?4-?Benzenedimethanol, 2,?3,?5,?6-?tetrafluoro-(92339-07-6) 1H NMR spectrum [chemicalbook.com]

- 7. CN103641686B - Synthetic method of this compound - Google Patents [patents.google.com]

- 8. CN101973850B - Method for preparing this compound - Google Patents [patents.google.com]

- 9. This compound | 92339-07-6 | TCI AMERICA [tcichemicals.com]

- 10. This compound | 92339-07-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Technical Guide to 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique characteristics of this fluorinated aromatic diol.

Molecular Structure and Properties

This compound, also known as (perfluoro-1,4-phenylene)dimethanol, is a symmetrical aromatic compound characterized by a fully fluorinated benzene ring with two hydroxymethyl substituents in a para-configuration. The presence of the highly electronegative fluorine atoms significantly influences the electronic properties of the aromatic ring and the acidity of the hydroxyl protons.

Molecular Formula: C₈H₆F₄O₂[1][2][3]

Molecular Weight: 210.13 g/mol [1][2][3]

CAS Number: 92339-07-6[1][2][3]

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 127.0 to 131.0 °C | [1] |

| Boiling Point | 256.0 ± 35.0 °C (Predicted) | [1] |

| Solubility | Soluble in methanol | [1] |

| InChI | 1S/C8H6F4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h13-14H,1-2H2 | [4] |

| InChIKey | SDHKGYDQOGCLQM-UHFFFAOYSA-N | [4] |

| SMILES | OCC1=C(F)C(F)=C(CO)C(F)=C1F | [3] |

Spectroscopic Data

Crystallographic Data

As of this review, a public entry in the Cambridge Crystallographic Data Centre (CCDC) or a published crystallographic information file (CIF) for this compound could not be located. Therefore, detailed information on its crystal structure, including unit cell parameters, bond lengths, and bond angles, is not currently available in the public domain.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in patent literature. The following protocols are based on these described methods.

Method 1: Two-Step Synthesis from 1,2,4,5-Tetrafluorobenzene

This widely cited industrial method involves a two-step process: chloromethylation of 1,2,4,5-tetrafluorobenzene followed by hydrolysis of the resulting dichloride intermediate.[7]

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene

Experimental Protocol:

-

In a suitable reaction vessel, combine 1,2,4,5-tetrafluorobenzene, paraformaldehyde, sulfuric acid (85-90% weight concentration), and a catalytic amount of zinc chloride.[7]

-

With stirring, slowly add chlorosulfonic acid to the mixture at a controlled temperature (e.g., 40-50 °C).[7] The molar ratio of chlorosulfonic acid to 1,2,4,5-tetrafluorobenzene is typically in the range of 2-3:1, and the molar ratio of paraformaldehyde to 1,2,4,5-tetrafluorobenzene is also 2-3:1.[7]

-

After the addition is complete, maintain the reaction mixture at an elevated temperature (e.g., 55-60 °C) for a specified period (e.g., 2 hours) to ensure the completion of the reaction.[7]

-

Cool the reaction mixture and isolate the solid intermediate, 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene, by filtration.[7]

Step 2: Hydrolysis to this compound

Experimental Protocol:

-

Prepare a mixture of the intermediate from Step 1, an alkali such as sodium carbonate or potassium carbonate, water, and ethanol.[7] The molar ratio of alkali to the dichloride intermediate is typically 2-3:1. The weight ratio of water to the intermediate is 4-6:1, and the weight ratio of ethanol to the intermediate is 1-2:1.[7]

-

Heat the mixture to reflux and maintain the hydrolysis reaction for 6-10 hours.[7]

-

After the reaction is complete, cool the mixture and isolate the crude this compound.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as a methanol/water mixture.[8]

Method 2: Reduction of a Terephthaloyl Derivative

This method involves the reduction of a suitable 2,3,5,6-tetrafluoroterephthaloyl derivative, such as the diacyl chloride or a diester.

Reduction of 2,3,5,6-Tetrafluoroterephthaloyl Chloride

Experimental Protocol:

-

In a reaction flask equipped with a condenser and under an inert atmosphere, add sodium borohydride and chlorobenzene.[9]

-

Heat the mixture to 60 °C.[9]

-

Slowly add a solution of 2,3,5,6-tetrafluoroterephthaloyl chloride in chlorobenzene.[9]

-

Add a solution of a catalytic amount of iodine in chlorobenzene.[9]

-

Maintain the reaction at 60 °C for several hours (e.g., 7-15 hours) until completion.[9]

-

After cooling, the reaction is worked up to isolate the product.

Applications

The unique properties of this compound make it a valuable building block in materials science and a potential component in medicinal chemistry.

Polymer Chemistry

This diol is used as a monomer in the synthesis of high-performance fluorinated polymers, such as polyesters and polyethers. The incorporation of the tetrafluorinated benzene ring into the polymer backbone can impart:

-

Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to the overall thermal robustness of the resulting polymer.[10]

-

Increased Chemical Resistance: The electron-withdrawing nature of the fluorine atoms makes the aromatic ring less susceptible to chemical attack.[10]

-

Modified Surface Properties: Fluorinated polymers often exhibit low surface energy, leading to hydrophobicity and oleophobicity.

Drug Development and Medicinal Chemistry

While specific applications of this compound in approved drugs are not prominent, its structural motifs are of significant interest in drug design. The introduction of fluorine atoms into a molecule can have profound effects on its biological properties, including:

-

Metabolic Stability: The replacement of hydrogen with fluorine at metabolically labile positions can block oxidation and increase the half-life of a drug.[10]

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors, potentially enhancing binding affinity.[10]

-

Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[10]

This compound serves as a rigid and predictable scaffold for the synthesis of more complex molecules where the strategic placement of fluorine is desired to modulate pharmacokinetic and pharmacodynamic properties.

Other Potential Applications

-

Pesticide Synthesis: It is a known raw material for the synthesis of certain pyrethroid pesticides like tetrafluoroanisole and heptafluorophenothrin.[1]

-

Metabolite Standard: It is a metabolite of pyrethroid pesticides and can be used as an important marker in human exposure studies.[1]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable fluorinated building block with a unique combination of thermal stability, chemical resistance, and reactive hydroxyl groups. While detailed crystallographic and spectroscopic characterizations are not widely available in the public domain, its synthesis is well-documented in patent literature. Its primary applications lie in the development of advanced fluorinated polymers, and its structural features hold promise for the design of novel therapeutic agents. Further research into the detailed structural and spectroscopic properties of this compound would be beneficial for its broader application in materials science and drug discovery.

References

- 1. This compound | 92339-07-6 [chemicalbook.com]

- 2. This compound | C8H6F4O2 | CID 4098835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 92339-07-6 [sigmaaldrich.com]

- 5. 92339-07-6 | this compound [fluoromart.com]

- 6. 2,3,5,6-Tetrafluoro-1,4-benzenedimetha(92339-07-6) 1H NMR [m.chemicalbook.com]

- 7. CN101973850B - Method for preparing this compound - Google Patents [patents.google.com]

- 8. CN103641686B - Synthetic method of this compound - Google Patents [patents.google.com]

- 9. A kind of preparation method of 2,3,5,6-tetrafluoro-tere-phenylenedimethanol - Eureka | Patsnap [eureka.patsnap.com]

- 10. This compound | 92339-07-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Safety Profile of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (CAS Number: 92339-07-6). The information presented is collated from various chemical supplier safety data sheets and scientific databases. This document is intended to serve as a key resource for researchers, scientists, and professionals in the drug development field to ensure the safe handling and use of this compound.

Chemical Identity and Physical Properties

This compound is a fluorinated organic compound.[1] The presence of four fluorine atoms on the benzene ring imparts unique chemical and physical properties. It is a white to off-white crystalline powder.[2][3]

| Property | Value | Source |

| Molecular Formula | C8H6F4O2 | [4][5] |

| Molecular Weight | 210.13 g/mol | [1][3][4][6] |

| Appearance | White to off-white powder/crystal | [2][3] |

| Melting Point | 127.0 to 131.0 °C | [2][3][5] |

| Boiling Point | 256.0 ± 35.0 °C at 760 mmHg | [5] |

| Solubility | Soluble in methanol. | [2][3] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Flash Point | 108.6 ± 25.9 °C | [5] |

Toxicological Data and Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral | GHS07 (Harmful) | Warning | H302: Harmful if swallowed.[7] |

| Skin irritation | GHS07 (Harmful) | Warning | H315: Causes skin irritation. |

| Eye irritation | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation.[7] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 (Harmful) | Warning | H335: May cause respiratory irritation. |

GHS Precautionary Statements

The following precautionary statements are recommended for handling this compound.

| Category | Precautionary Statement Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |

| P330 | Rinse mouth. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P312 | Call a POISON CENTER or doctor/ physician if you feel unwell. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |

Experimental Protocols

Specific experimental protocols for the determination of the safety data presented are not available in the public domain. The information provided is based on standardized GHS classification criteria.

Safe Handling and Storage Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Exposure Controls and Personal Protection

Given the hazardous nature of this compound, appropriate engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid inhalation of dust. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear compatible chemical-resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact. |

| Respiratory Protection | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator for organic vapors and particulates may be necessary. |

| Hygiene Measures | Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling the chemical. |

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical and to consult the most current SDS.

References

- 1. This compound | 92339-07-6 | Benchchem [benchchem.com]

- 2. This compound | 92339-07-6 [chemicalbook.com]

- 3. m.chemicalbook.com [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C8H6F4O2 | CID 4098835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. crescentchemical.com [crescentchemical.com]

Solubility Profile of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, a fluorinated aromatic diol of interest in medicinal chemistry and materials science. Due to its unique structural features, including a perfluorinated benzene ring and two hydroxymethyl groups, its solubility behavior is critical for its application in various chemical processes. This document compiles available qualitative solubility data, outlines detailed experimental protocols for quantitative solubility determination, and presents a visual workflow to guide researchers in their experimental design. The information herein is intended to support the use of this compound in drug design, synthesis of novel materials, and other research applications.

Introduction

This compound (CAS No. 92339-07-6) is a valuable building block in organic synthesis. The presence of a tetrafluorinated phenyl ring imparts unique properties to molecules incorporating this moiety, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities, which are highly desirable in drug discovery. Understanding its solubility in a range of organic solvents is paramount for its effective utilization in reaction media, for purification through crystallization, and in the formulation of products.

This guide addresses the current knowledge on the solubility of this compound and provides standardized methodologies for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₄O₂ | [1] |

| Molecular Weight | 210.13 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 127.0 - 131.0 °C | [2] |

| Boiling Point (Predicted) | 256.0 ± 35.0 °C | |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Solubility Data

Currently, there is a lack of quantitative solubility data for this compound in the peer-reviewed scientific literature. However, qualitative descriptions of its solubility are available from various chemical suppliers and databases. This information is summarized in Table 2.

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Water | Sparingly soluble | |

| Diethyl Ether | Information not available | |

| Dimethyl Sulfoxide (DMSO) | Information not available | |

| N,N-Dimethylformamide (DMF) | Information not available | |

| Tetrahydrofuran (THF) | Information not available | |

| Toluene | Information not available | |

| Hexane | Information not available |

The general rule of "like dissolves like" suggests that due to the presence of two polar hydroxyl groups, this compound would exhibit some solubility in polar organic solvents. The fluorinated aromatic ring contributes to its lipophilic character.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the "shake-flask method," is a standard approach to determine equilibrium solubility.[4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Logical Relationship for Solubility Prediction

While experimental determination is the gold standard, a qualitative prediction of solubility can be made by considering the structural features of both the solute and the solvent. The following diagram illustrates the logical relationship for predicting the solubility of this compound.

Caption: Logical relationships for predicting solubility based on molecular structure.

Conclusion

References

Spectroscopic Profile of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (CAS No. 92339-07-6), a fluorinated aromatic diol with applications in the synthesis of advanced materials and as a metabolite of pyrethroid pesticides. This document presents available and predicted spectroscopic data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate analytical workflows.

Spectroscopic Data Summary

The following tables summarize the available and predicted quantitative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz | Notes |

| ¹H | ~4.8 | Triplet | ~6 Hz | Due to coupling with the adjacent hydroxyl proton. The hydroxyl proton signal is expected to be a broad singlet around 2-3 ppm, but can vary with concentration and solvent. |

| ¹³C | ~140 (C-F), ~115 (C-CH₂OH), ~60 (CH₂OH) | - | - | Predicted values based on analogous structures. The C-F carbons will exhibit large one-bond C-F coupling constants. |

| ¹⁹F | ~ -140 to -150 | Singlet | - | The four fluorine atoms are chemically equivalent, resulting in a single resonance. |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3600-3200 | O-H stretch | Strong, Broad | Indicative of the hydroxyl functional groups, likely with hydrogen bonding. |

| 3000-2850 | C-H stretch | Medium | Arises from the methylene (-CH₂-) groups. |

| 1650-1450 | C=C stretch | Medium-Strong | Characteristic of the aromatic ring. |

| 1300-1000 | C-F stretch | Strong | A strong absorption band typical for fluoroaromatic compounds. |

| ~1050 | C-O stretch | Strong | Associated with the primary alcohol functional groups. |

Note: This data is based on general ranges for the specified functional groups. A vapor phase IR spectrum is noted as available on SpectraBase, though specific peak values were not retrieved.

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Proposed Fragment |

| 210 | High | [M]⁺ (Molecular Ion) |

| 163 | Medium | [M - CH₂OH - F]⁺ |

| 161 | Medium | [M - CH₂OH - H₂O]⁺ |

Data obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center as cited on PubChem for the GC-MS analysis of this compound[1].

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Notes |

| ~265 | Not available | Methanol or Ethanol | Predicted based on the absorption of other fluorinated benzene derivatives. The substitution on the benzene ring is expected to cause a slight bathochromic shift compared to unsubstituted benzene. |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of solid, fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to ¹H, ¹³C, and ¹⁹F frequencies.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

-

A larger spectral width (e.g., 0-200 ppm) is required.

-

Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are necessary.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

The spectral width should be wide enough to encompass the expected chemical shifts for fluorinated aromatic compounds (e.g., -100 to -200 ppm).

-

Use an appropriate fluorine-containing reference standard (e.g., trifluorotoluene) for accurate chemical shift referencing.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and chemical shift referencing.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: Utilize a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Use a suitable capillary column (e.g., a nonpolar or mid-polar column) to separate the analyte from the solvent and any impurities.

-

Employ a temperature program that allows for the elution of the compound without decomposition.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

Electron ionization (EI) is typically used to generate the molecular ion and fragment ions.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded for the chromatographic peak corresponding to the compound.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and potential applications of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. The strategic incorporation of fluorine atoms onto the benzenediol scaffold imparts unique physicochemical properties, making this compound a valuable building block in medicinal chemistry and materials science.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically sold as a white to off-white crystalline powder with purities ranging from 97% to over 98%. Researchers can procure this compound in quantities ranging from grams to kilograms.

Below is a summary of representative commercial suppliers and their product specifications. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Number(s) | Purity | Available Quantities |

| TCI Chemicals | T2732 | >97.0% (GC) | 5g, 25g |

| Sigma-Aldrich | CIAH98B928D0 (ChemScene) | 98% | 5g |

| CP Lab Safety | ALA-T162226-100g | min 97% | 100g |

| Fisher Scientific | T27325G (TCI) | 97.0+% | 5g |

| ChemScene | CS-0043327 | ≥98% | Inquire |

| BenchChem | B1350987 | Inquire | Inquire |

Physicochemical Properties

The tetrafluorinated aromatic core significantly influences the properties of this benzenedimethanol derivative. The high electronegativity of the fluorine atoms enhances the compound's thermal and chemical stability.

| Property | Value | Source(s) |

| CAS Number | 92339-07-6 | [1][2] |

| Molecular Formula | C₈H₆F₄O₂ | [1][2] |

| Molecular Weight | 210.13 g/mol | [3][4] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 127.0 to 131.0 °C | [1] |

| Boiling Point (Predicted) | 256.0 ± 35.0 °C | |

| Solubility | Soluble in methanol, ethanol, and acetone; sparingly soluble in water. | [1] |

Spectral Data

While publicly available spectra are limited, the following table summarizes expected and reported spectral characteristics for this compound.

| Technique | Data and Interpretation |

| ¹H NMR | Expected to show a singlet for the two equivalent -CH₂- groups and a singlet for the two equivalent -OH protons. The chemical shift of the methylene protons will be influenced by the electron-withdrawing aromatic ring. |

| ¹³C NMR | Expected to show signals for the benzylic carbons and the aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling. |

| FT-IR | Characteristic peaks are expected for O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching of the methylene groups (~2850-3000 cm⁻¹), C=C stretching of the aromatic ring (~1400-1600 cm⁻¹), and strong C-F stretching vibrations (~1100-1300 cm⁻¹). |

| Mass Spectrometry (GC-MS) | The molecular ion peak [M]⁺ is expected at m/z 210. Fragmentation may involve the loss of water, hydroxyl radicals, or cleavage of the benzylic C-C bonds.[3] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in the patent literature. Below are detailed methodologies for two common approaches.

Method 1: Two-Step Synthesis from 1,2,4,5-Tetrafluorobenzene

This industrial method involves a chloromethylation followed by hydrolysis.[5]

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene

Procedure:

-

To a reaction vessel equipped with a stirrer, add 1,2,4,5-tetrafluorobenzene, paraformaldehyde, concentrated sulfuric acid, and zinc chloride.[5]

-

With stirring, slowly add chlorosulfonic acid to the mixture while maintaining the reaction temperature between 40-50 °C.[5]

-

After the addition is complete, continue stirring at 55-60 °C for several hours to drive the reaction to completion.[5]

-

Cool the reaction mixture and isolate the crude intermediate product, 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene, by filtration.[5]

Step 2: Hydrolysis to this compound

Procedure:

-

Combine the crude intermediate from Step 1 with an aqueous solution of an alkali (e.g., sodium carbonate) and ethanol.[5] The typical molar ratio of alkali to the dichloride intermediate is 2-3:1.[5]

-

Heat the mixture to reflux and maintain for 6-10 hours to ensure complete hydrolysis.[5]

-

After cooling, the product will precipitate. Isolate the crude this compound by filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as an aqueous methanol solution.[6]

Method 2: Reduction of Dimethyl 2,3,5,6-tetrafluoroterephthalate

This method involves the reduction of a diester precursor.[6]

Procedure:

-

In a reaction flask, suspend dimethyl 2,3,5,6-tetrafluoroterephthalate and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in water.[6]

-

Warm the mixture to approximately 45 °C with stirring.[6]

-

Slowly add an aqueous solution of a reducing agent, such as potassium borohydride, to the suspension.[6]

-

Maintain the reaction at this temperature for several hours until the reduction is complete.

-

Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a neutral pH.[6]

-

Collect the precipitated crude product by suction filtration.[6]

-

Purify the crude product by recrystallization, for instance, from a 60% methanol/water solution.[6]

Applications in Drug Development

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties.[7] Fluorination can improve metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability.[7][8]

This compound serves as a valuable fluorinated synthon in drug discovery for several reasons:

-

Metabolic Stability: The strong C-F bonds on the aromatic ring can block sites of oxidative metabolism, potentially increasing the half-life of a drug.[9]

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups and influence the overall lipophilicity of a molecule.[9]

-

Conformational Control: The presence of the bulky fluorine atoms can restrict the rotation of the aromatic ring, which can be advantageous for locking a molecule into a bioactive conformation.

-

Linker Chemistry: The two primary alcohol functionalities provide convenient handles for derivatization, allowing the tetrafluorinated core to be incorporated as a rigid linker in more complex molecules, such as antibody-drug conjugates or PROTACs.

While this compound is noted as a metabolite of pyrethroid pesticides, its utility as a building block in the synthesis of novel therapeutic agents is of greater interest to the drug development community.[1][10] The rigid, fluorinated scaffold can be used to construct novel pharmacophores with improved drug-like properties.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

GHS Classification:

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Specific target organ toxicity, single exposure, Respiratory tract irritation | H335: May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a tightly sealed container in a cool, dry place.[1]

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive overview of this compound for researchers and professionals in drug development. Its commercial availability and the established synthetic routes make it an accessible and valuable tool for the design and synthesis of novel fluorinated molecules with potentially enhanced therapeutic properties.

References

- 1. m.chemicalbook.com [m.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C8H6F4O2 | CID 4098835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. CN101973850B - Method for preparing this compound - Google Patents [patents.google.com]

- 6. CN103641686B - Synthetic method of this compound - Google Patents [patents.google.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 92339-07-6 | Benchchem [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of Hydroxyl Groups in 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl groups in 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. The presence of a perfluorinated benzene ring significantly influences the chemical behavior of the benzylic hydroxyl moieties, imparting unique properties that are of considerable interest in materials science and drug development. This document details the electronic effects of the fluorine substituents, quantitative data on acidity, and a review of key reactions such as esterification, etherification, and oxidation. Detailed experimental protocols for the synthesis of the title compound and its key reactions are provided, alongside a discussion of its application in the synthesis of fluorinated polyesters and its role as a metabolite in certain pyrethroid insecticides.

Introduction

This compound is a fluorinated aromatic diol that has garnered increasing attention as a versatile building block in organic synthesis. The molecule's rigid structure, conferred by the benzene ring, combined with the strong electron-withdrawing effects of the four fluorine atoms, results in unique reactivity of the two primary hydroxyl groups.[1] Understanding these characteristics is crucial for its effective utilization in the design of advanced polymers, specialty chemicals, and potentially, new pharmaceutical entities. This guide aims to provide a detailed technical overview of the core reactivity of the hydroxyl groups in this compound.

The Influence of the Tetrafluorinated Ring on Hydroxyl Reactivity

The defining feature of this compound is the perfluorinated phenyl ring. The high electronegativity of fluorine atoms leads to a strong inductive electron-withdrawing effect (-I effect) across the benzene ring. This effect has a profound impact on the adjacent hydroxymethyl groups.

The primary consequence of this electron withdrawal is an increase in the acidity of the hydroxyl protons. The electron density on the oxygen atoms is significantly reduced, making the O-H bond more polarized and facilitating the departure of a proton. This increased acidity enhances the nucleophilicity of the corresponding alkoxide anion, which can be a key factor in certain reactions.

Quantitative Data on Acidity

The increased acidity of the hydroxyl groups in this compound compared to its non-fluorinated counterpart, 1,4-benzenedimethanol, is evident from their predicted pKa values.

| Compound | Predicted pKa | Reference |

| This compound | 12.55 ± 0.10 | [2] |

| 1,4-Benzenedimethanol | 14.02 ± 0.10 | [3] |

This significant difference in pKa values, approximately 1.5 units, quantitatively demonstrates the powerful influence of the tetrafluorinated ring on the hydroxyl groups' acidity.

Key Reactions of the Hydroxyl Groups

The hydroxyl groups of this compound undergo typical alcohol reactions, although their reactivity is modulated by the electronic effects of the fluorinated ring.

Esterification

Esterification of this compound can be achieved using various methods, such as reaction with acyl chlorides or carboxylic acids under acidic catalysis (Fischer esterification).

-

With Acyl Chlorides: This is a highly efficient method for forming esters. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The electron-withdrawing nature of the fluorinated ring may slightly decrease the nucleophilicity of the hydroxyl oxygen, but the reaction with highly electrophilic acyl chlorides still proceeds readily.

-

Fischer Esterification: The acid-catalyzed esterification with a carboxylic acid is an equilibrium-limited process.[4] The decreased basicity of the hydroxyl oxygen in this compound can make the initial protonation step, which is crucial for the reaction mechanism, slower compared to its non-fluorinated analog. To drive the equilibrium towards the product, it is often necessary to use a large excess of the carboxylic acid or to remove water as it is formed.

Etherification

The Williamson ether synthesis is a common method for preparing ethers from alcohols.[5][6] This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide.

Given the increased acidity of this compound, its conversion to the corresponding dialkoxide is more facile compared to 1,4-benzenedimethanol. This enhanced ease of deprotonation can be advantageous for subsequent etherification reactions.

Oxidation

The primary alcohol groups of this compound can be oxidized to the corresponding dialdehyde (2,3,5,6-tetrafluoroterephthalaldehyde) or dicarboxylic acid (2,3,5,6-tetrafluoroterephthalic acid) using appropriate oxidizing agents. The choice of oxidant and reaction conditions will determine the oxidation state of the final product.

Applications in Materials Science: Fluorinated Polyesters

A significant application of this compound is its use as a monomer in the synthesis of fluorinated polyesters.[7] These polymers are of interest due to their enhanced thermal stability, chemical resistance, and unique optical and surface properties conferred by the fluorine content.

The polycondensation reaction typically involves the esterification of the diol with a dicarboxylic acid or its derivative (e.g., a diacyl chloride). The reactivity of the hydroxyl groups is a critical factor in achieving high molecular weight polymers.

Role in Drug Development: A Metabolite of Pyrethroid Insecticides

In the context of drug development and toxicology, this compound has been identified as a urinary metabolite of certain synthetic pyrethroid insecticides.[8] Pyrethroids are a major class of insecticides, and understanding their metabolic pathways is crucial for assessing their safety and developing new, safer alternatives. The metabolic pathway often involves ester hydrolysis of the parent pyrethroid, followed by oxidation of the resulting alcohol.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method involving the hydrolysis of a dichloride precursor.[9][10]

Materials:

-

1,2,4,5-Tetrafluorobenzene

-

Paraformaldehyde

-

Chlorosulfonic acid

-

Sulfuric acid (98%)

-

Zinc chloride

-

Sodium carbonate

-

Ethanol

-

Water

Procedure:

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene

-

In a reaction flask equipped with a stirrer, dropping funnel, and thermometer, a mixture of 1,2,4,5-tetrafluorobenzene, paraformaldehyde, sulfuric acid, and zinc chloride is prepared.

-

Chlorosulfonic acid is added dropwise to the mixture while maintaining the temperature between 40-50 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours.

-

The mixture is then cooled and poured onto ice. The solid precipitate is collected by filtration, washed with water, and dried to yield 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene.

Step 2: Hydrolysis to this compound

-

The crude 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene is mixed with an aqueous solution of sodium carbonate and ethanol.

-

The mixture is heated to reflux and maintained at this temperature for 6-10 hours.

-

After cooling, the solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., aqueous ethanol) to give pure this compound.

Quantitative Data from a Representative Patented Procedure: [10]

| Reactant/Product | Molar Ratio/Weight Ratio | Reaction Time (h) | Yield (%) |

| Hydrolysis | |||

| 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene : Na2CO3 | 1 : 2.5 (molar) | 10 | ~86 |

| 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene : Water | 1 : 5 (weight) | ||

| 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene : Ethanol | 1 : 1.5 (weight) |

General Protocol for Esterification with an Acyl Chloride

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a dry, nitrogen-flushed flask.

-

Add anhydrous pyridine or triethylamine (2.2 equivalents) to the solution and cool to 0 °C.

-

Slowly add the acyl chloride (2.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude diester.

-

Purify the product by column chromatography or recrystallization.

General Protocol for Williamson Ether Synthesis

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Alkyl halide (e.g., methyl iodide)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a suspension of NaH (2.2 equivalents) in anhydrous THF in a dry, nitrogen-flushed flask, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the dialkoxide.

-

Cool the mixture back to 0 °C and add the alkyl halide (2.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude diether.

-

Purify the product by column chromatography.

Conclusion

The hydroxyl groups of this compound exhibit a unique reactivity profile governed by the strong electron-withdrawing nature of the perfluorinated benzene ring. This leads to a notable increase in acidity compared to its non-fluorinated analog. While this can influence the kinetics of certain reactions, the hydroxyl groups readily participate in standard transformations such as esterification and etherification, making this molecule a valuable and versatile building block. Its application in the synthesis of high-performance fluorinated polyesters and its role as a biomarker in the metabolism of pyrethroid insecticides highlight its importance in both materials science and the life sciences. The experimental protocols provided herein offer a practical guide for the synthesis and derivatization of this intriguing fluorinated diol. Further research into the quantitative kinetics of its reactions will undoubtedly lead to even more sophisticated applications.

References

- 1. youtube.com [youtube.com]

- 2. lookchem.com [lookchem.com]

- 3. 1,4-Benzenedimethanol CAS#: 589-29-7 [m.chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis of Branched Fluorine-containing Polyesters and their Properties - Beijing Institute of Technology [pure.bit.edu.cn]

- 8. Simultaneous quantification of pyrethroid metabolites in urine of non-toilet-trained children in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strategies for the synthesis of fluorinated polyesters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. CN101973850B - Method for preparing this compound - Google Patents [patents.google.com]

A Technical Guide to the Thermal Stability of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol, a fluorinated aromatic diol of significant interest in materials science and medicinal chemistry. While specific experimental data on the thermal decomposition of the pure compound is not extensively available in public literature, this guide infers its stability based on the known properties of fluorinated aromatic compounds and outlines the standard methodologies for its determination.

The introduction of fluorine atoms onto the benzene ring is known to significantly enhance the thermal and chemical robustness of organic molecules.[1] The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to higher decomposition temperatures compared to non-fluorinated analogs.[1][2] This increased stability is a key attribute for the use of compounds like this compound in the synthesis of high-performance polymers and other materials intended for applications in demanding temperature environments.[3]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in various synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₄O₂ | [4][5][6] |

| Molecular Weight | 210.13 g/mol | [1][4][5] |

| Melting Point | 127.0 to 131.0 °C | [7] |

| Boiling Point (Predicted) | 256.0 ± 35.0 °C | [6][7] |

| Appearance | White to off-white solid/powder to crystal | [7] |

| Storage | Room temperature, sealed in a dry environment, protected from light and moisture. | [3][7] |

Inferred Thermal Stability

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, the following standard experimental techniques would be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides the decomposition temperature and information about the kinetics of thermal degradation.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound is placed into a TGA sample pan (typically platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 600 °C).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can detect phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition processes.

Methodology:

-

Sample Preparation: A small amount of the sample is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

-

Heating Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify the melting point (Tm), glass transition temperature (Tg) if applicable, and any exothermic or endothermic peaks corresponding to decomposition.

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like this compound.

Logical Relationship of Fluorination to Thermal Stability

The enhanced thermal stability of this compound can be attributed to the fundamental effects of fluorine substitution on the aromatic ring. The following diagram illustrates this relationship.

Conclusion

This compound is a valuable building block in the development of advanced materials, largely owing to its anticipated high thermal stability. This stability is a direct consequence of the robust carbon-fluorine bonds and the overall electronic effects of fluorine substitution on the benzene ring. While specific quantitative data on its thermal decomposition profile are sparse in the public domain, the established principles of organofluorine chemistry and the performance of materials derived from it provide strong evidence of its thermal robustness. The experimental protocols detailed in this guide provide a clear pathway for the definitive determination of its thermal properties, which is crucial for its application in fields requiring high-performance, thermally stable materials.

References

- 1. This compound | 92339-07-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 92339-07-6 | this compound [fluoromart.com]

- 4. This compound | C8H6F4O2 | CID 4098835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 92339-07-6 [sigmaaldrich.com]

- 7. This compound CAS#: 92339-07-6 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Use of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol in Polymer Synthesis